Pentabromobenzene chemical properties and structure
Pentabromobenzene chemical properties and structure
An In-depth Technical Guide to Pentabromobenzene: Structure, Properties, and Applications
Introduction
Pentabromobenzene (C₆HBr₅) is a highly halogenated aromatic compound belonging to the family of brominated flame retardants (BFRs).[1] Structurally, it consists of a benzene ring where five of the six hydrogen atoms have been substituted with bromine atoms.[2] This high degree of bromination imparts specific chemical and physical properties that make it a significant, albeit environmentally scrutinized, molecule in industrial chemistry and a reference standard in environmental analysis.[3][4] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on insights relevant to researchers and drug development professionals who may encounter this or similar polybrominated structures.
Molecular Structure and Bonding
The foundational structure of pentabromobenzene is the aromatic benzene ring, a planar hexagon of sp²-hybridized carbon atoms.[5] Five of these carbons are covalently bonded to bromine atoms, while the remaining carbon is bonded to a single hydrogen atom. The molecule is largely nonpolar due to the symmetrical distribution of the highly electronegative bromine atoms around the ring, although the single C-H bond introduces a minor asymmetry.
The IUPAC name for this compound is 1,2,3,4,5-pentabromobenzene.[6] Its planarity and the steric hindrance from the bulky bromine atoms influence its crystal packing and intermolecular interactions.
Caption: 2D molecular structure of 1,2,3,4,5-pentabromobenzene.
Physicochemical Properties
At room temperature, pentabromobenzene is a white to off-white crystalline solid.[2] Its high molecular weight and extensive halogenation result in a high melting and boiling point. As a primarily nonpolar molecule, it exhibits poor solubility in polar solvents like water and ethanol but dissolves well in nonpolar organic solvents such as toluene, hexane, and chloroform.[2] This solubility profile is critical for its application in polymer matrices and for its environmental partitioning behavior.
Table 1: Key Physicochemical Properties of Pentabromobenzene
| Property | Value | Source(s) |
| Molecular Formula | C₆HBr₅ | [6][7][8] |
| Molecular Weight | 472.59 g/mol | [3][6][9] |
| CAS Number | 608-90-2 | [4][6][7] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | ~160.5 - 178 °C | [2][3] |
| Boiling Point | ~314 - 376.1 °C | [2][7] |
| Density | ~2.77 - 3.26 g/cm³ | [2][7] |
| Solubility | Poor in water, ethanol; Soluble in hexane, toluene, chloroform | [2] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 0 | [6] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and quantification of pentabromobenzene.[10][11] The key spectral features are consistent with its highly substituted aromatic structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹³C NMR, the spectrum would show distinct signals for the brominated carbons and the single protonated carbon, with chemical shifts influenced by the strong electron-withdrawing effect of the bromine atoms.[6][12]
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by absorption bands corresponding to the aromatic C-H stretching and C-Br stretching vibrations. The absence of significant peaks in the aliphatic C-H region confirms the aromatic nature of the compound.[13][14] The major absorption bands attributed to the pentabromobenzene ring are around 1317 cm⁻¹ (semicircle stretching) and 1061 cm⁻¹ (C–Br stretching).[15]
-
Mass Spectrometry (MS) : Mass spectrometry reveals a characteristic isotopic pattern for the molecular ion peak due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).[6] This distinctive pattern is a hallmark of polybrominated compounds and is invaluable for their identification in complex matrices.[10]
Table 2: Summary of Spectroscopic Data
| Technique | Key Features and Observations |
| ¹³C NMR | Displays chemical shifts characteristic of a highly substituted benzene ring.[6] |
| IR | Aromatic C-H and C-Br stretching bands are prominent. The fingerprint region is unique to the compound's structure.[10][15] |
| Mass Spec | Shows a complex molecular ion cluster due to the five bromine atoms, providing a definitive isotopic signature.[6] |
Synthesis and Reactivity
Synthesis
Pentabromobenzene can be synthesized through the exhaustive bromination of benzene using a Lewis acid catalyst, though controlling the degree of substitution to achieve the penta-substituted product selectively can be challenging. An alternative laboratory-scale synthesis involves the de-amination of pentabromoaniline. Industrially, it is often a component or precursor in the synthesis of other brominated compounds. For instance, the synthesis of pentabromobenzyl bromide, a key flame retardant intermediate, starts from pentabromotoluene, which itself is derived from bromination pathways.[16][17]
Caption: Generalized workflow for the synthesis of brominated benzenes.
Reactivity
As a simple aromatic halogenated organic compound, pentabromobenzene is generally unreactive.[12] The electron-withdrawing nature of the five bromine atoms deactivates the aromatic ring towards further electrophilic substitution. The C-Br bonds are strong, contributing to the molecule's thermal stability. However, it may react violently with strong reducing agents.[2] Under specific conditions, such as in organometallic synthesis, the remaining C-H bond or one of the C-Br bonds can serve as a reaction site.
Applications and Relevance
The primary utility of pentabromobenzene and its derivatives stems from their high bromine content.
-
Flame Retardants : Pentabromobenzene is used as a flame retardant and, more significantly, as a chemical intermediate in the synthesis of other BFRs like pentabromobenzyl acrylate or 1,1'-(Ethane-1,2-diyl)bis[pentabromobenzene] (DBDPE).[2][18][19] These compounds are added to plastics (e.g., polystyrenes, polyolefins), textiles, and adhesives to inhibit or delay the spread of fire.[15][20] The mechanism involves the release of bromine radicals at high temperatures, which interrupt the radical chain reactions of combustion.[20]
-
Research and Environmental Standard : Due to its presence in the environment as a result of industrial use, pentabromobenzene serves as an analytical standard for environmental testing and research.[3][4] Its detection helps in monitoring the pollution and bioaccumulation of brominated compounds.[1]
Toxicology and Environmental Considerations
The widespread use of BFRs has led to concerns about their environmental fate and toxicity.
-
Human Health : Pentabromobenzene is classified as causing serious eye irritation.[6] While data on its specific long-term toxicity is limited, the broader class of polybrominated compounds, such as polybrominated diphenyl ethers (PBDEs), has been associated with potential adverse effects on the liver, thyroid, and neurobehavioral development in animal studies.[21][22][23]
-
Environmental Impact : A significant concern is the environmental persistence of pentabromobenzene. It is not readily biodegradable and, due to its low water solubility and lipophilic nature, it is expected to adsorb strongly to sediment and soil, leading to potential bioaccumulation in wildlife.[18] It is also classified as potentially causing long-lasting harmful effects to aquatic life.[6] These environmental and health concerns have led to increased regulation and a search for safer alternatives to many BFRs.[24]
Conclusion
Pentabromobenzene is a molecule defined by its highly brominated aromatic structure. This structure dictates its key properties: high thermal stability, nonpolar character, and general chemical inertness, which are advantageous for its primary application as a flame retardant intermediate. However, these same properties contribute to its environmental persistence and potential for bioaccumulation, placing it under scrutiny from a toxicological and ecological perspective. For researchers, a thorough understanding of its physicochemical and spectroscopic properties is crucial for its synthesis, handling, and detection as both an industrial chemical and an environmental analyte.
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